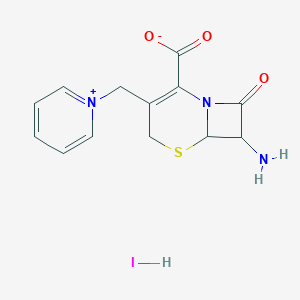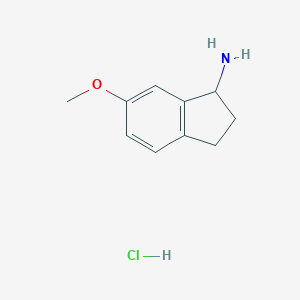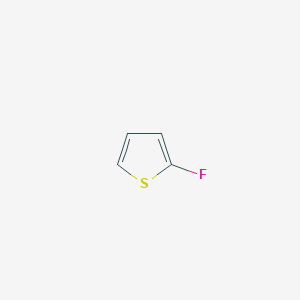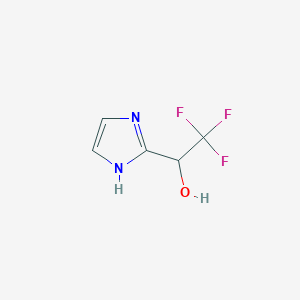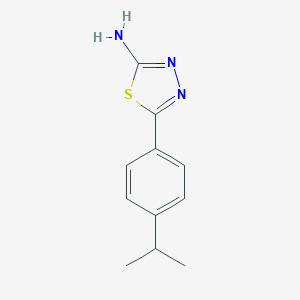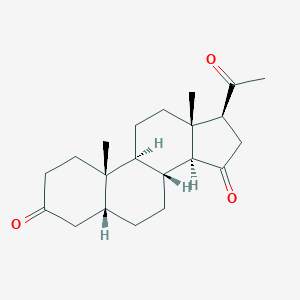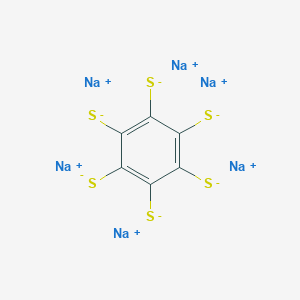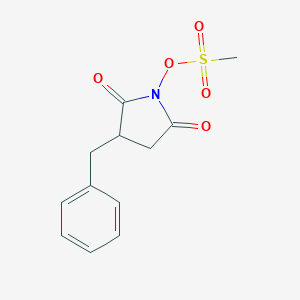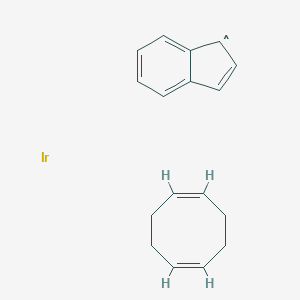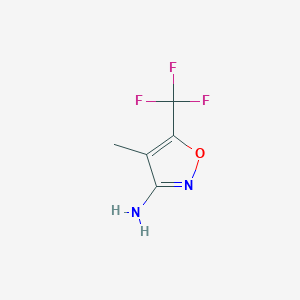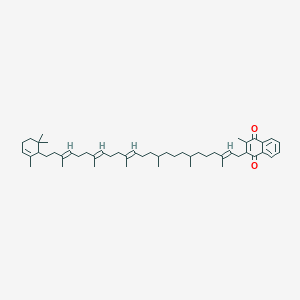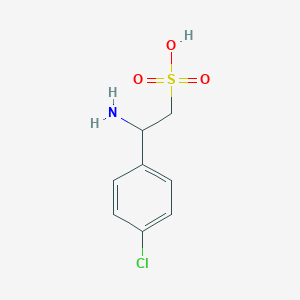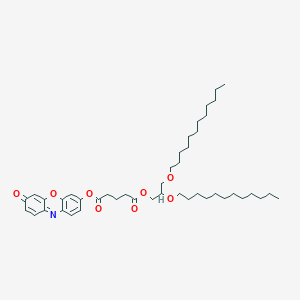![molecular formula C18H23NO2 B033935 4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol CAS No. 101686-63-9](/img/structure/B33935.png)
4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine is an organic compound that features a phenoxy group linked to a hydroxybenzyl moiety and an N-methylbutylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzyl alcohol with a suitable phenol derivative under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then alkylated using N-methylbutylamine in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxybenzyl group to a benzyl alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the nuclear factor kappa B (NF-κB) signaling pathway and the c-Jun N-terminal kinase (JNK) pathway, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl moiety and exhibits similar biological activities.
4-Hydroxybenzoic acid: Another related compound with applications in food, cosmetics, and pharmaceuticals.
Uniqueness
4-(2-(4-Hydroxybenzyl)-phenoxy)-N-methylbutylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. Its combination of a phenoxy group with a hydroxybenzyl moiety and an N-methylbutylamine chain makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
101686-63-9 |
|---|---|
Formule moléculaire |
C18H23NO2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol |
InChI |
InChI=1S/C18H23NO2/c1-19-12-4-5-13-21-18-7-3-2-6-16(18)14-15-8-10-17(20)11-9-15/h2-3,6-11,19-20H,4-5,12-14H2,1H3 |
Clé InChI |
OAXQKMWMVBGUJZ-UHFFFAOYSA-N |
SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O |
SMILES canonique |
CNCCCCOC1=CC=CC=C1CC2=CC=C(C=C2)O |
Key on ui other cas no. |
101686-63-9 |
Synonymes |
4-(2-(4-hydroxybenzyl)-phenoxy)-N-methylbutylamine HBPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


